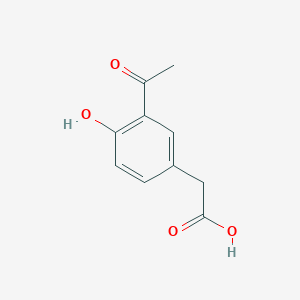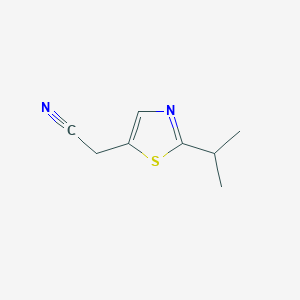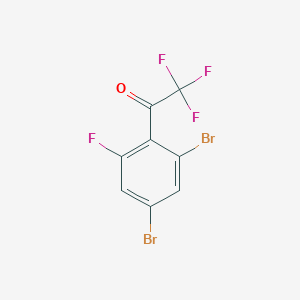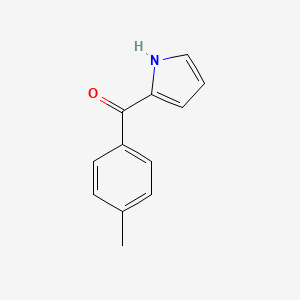
(1h-Pyrrol-2-yl)(4-methylphenyl)ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrrol-2-yl)(p-tolyl)methanone is an organic compound that features a pyrrole ring and a tolyl group connected via a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrol-2-yl)(p-tolyl)methanone typically involves the reaction of pyrrole with p-tolualdehyde under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where pyrrole reacts with p-tolualdehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the pyrrole ring to form the desired product.
Industrial Production Methods
Industrial production of (1H-Pyrrol-2-yl)(p-tolyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
(1H-Pyrrol-2-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrole derivatives.
科学的研究の応用
Chemistry
In chemistry, (1H-Pyrrol-2-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, (1H-Pyrrol-2-yl)(p-tolyl)methanone derivatives have been investigated for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (1H-Pyrrol-2-yl)(p-tolyl)methanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The methanone bridge and aromatic rings can facilitate binding to target proteins, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
(1H-Indol-2-yl)(p-tolyl)methanone: Similar structure but with an indole ring instead of a pyrrole ring.
(1H-Pyrrol-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
(1H-Pyrrol-2-yl)(p-tolyl)methanone is unique due to the presence of both a pyrrole ring and a tolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and ability to undergo diverse chemical reactions further enhance its utility in research and industry.
特性
CAS番号 |
55895-62-0 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
(4-methylphenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12(14)11-3-2-8-13-11/h2-8,13H,1H3 |
InChIキー |
MDNRTNIOWCDASD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
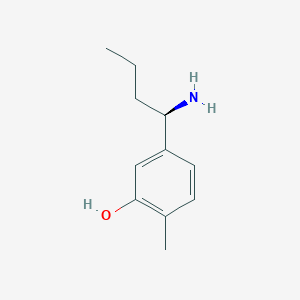

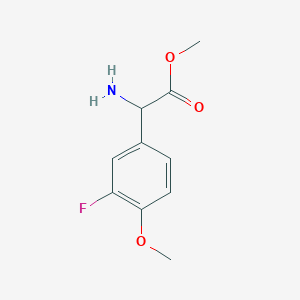

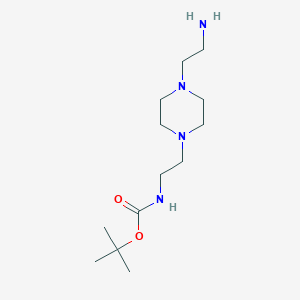
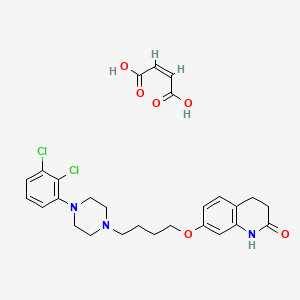
![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
